molecular formula C13H12F3NO B13055415 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile

4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13055415
M. Wt: 255.23 g/mol
InChI Key: AIABFQYNKHVNMA-UHFFFAOYSA-N
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Description

4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl (-CH₃) group at position 3, and an isobutyryl (3-methylbutanoyl) group at position 4 of the benzene ring. The cyano (-CN) group at position 1 completes its structure.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

3-methyl-4-(2-methylpropanoyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H12F3NO/c1-7(2)12(18)10-5-4-9(6-17)11(8(10)3)13(14,15)16/h4-5,7H,1-3H3

InChI Key

AIABFQYNKHVNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile involves multiple steps, typically starting with the appropriate substituted benzonitrile. The synthetic route may include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-CF₃, 3-CH₃, 4-isobutyryl, 1-CN C₁₃H₁₃F₃N₂O 294.25 g/mol High lipophilicity; potential bioactive agent (theoretical) N/A
4-Methoxy-2-(trifluoromethyl)benzonitrile 2-CF₃, 4-OCH₃, 1-CN C₉H₆F₃NO 201.15 g/mol Intermediate in organic synthesis; simpler electronic profile
4-Iodo-2-(trifluoromethyl)benzonitrile 2-CF₃, 4-I, 1-CN C₈H₃F₃IN 297.02 g/mol Cross-coupling reagent; pharmaceutical intermediate
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 2-CF₃, 4-NCS, 1-CN C₉H₃F₃N₂S 228.19 g/mol Anti-prostate cancer drug intermediate (e.g., enzalutamide)
4-Hydroxy-2-(trifluoromethyl)benzonitrile 2-CF₃, 4-OH, 1-CN C₈H₄F₃NO 195.12 g/mol Polar derivative; limited solubility in non-polar solvents
2-Fluoro-4-(trifluoromethyl)benzonitrile 2-F, 4-CF₃, 1-CN C₈H₃F₄N 197.11 g/mol Fluorinated analog; agrochemical applications

Structural and Functional Differences

  • Substituent Effects: The isobutyryl group in the target compound increases steric bulk and lipophilicity compared to smaller groups (e.g., methoxy, hydroxy). This may enhance membrane permeability in bioactive contexts. Trifluoromethyl (-CF₃): Common in all analogs, this group enhances thermal stability and electron-withdrawing effects, influencing reactivity in substitution reactions .
  • Synthetic Accessibility :

    • Iodo and isothiocyanato derivatives (e.g., ) are synthesized via nucleophilic substitution or cross-coupling, suggesting the target compound could be prepared using similar methods with appropriate acylating agents.
  • Biological Relevance :

    • The isothiocyanato derivative () is a key intermediate in enzalutamide synthesis, indicating that the target compound’s isobutyryl group might be tailored for prodrug designs or receptor binding modulation.

Physicochemical Properties

  • Lipophilicity : The isobutyryl group elevates logP compared to methoxy (logP ~2.1) or hydroxy (logP ~1.8) analogs, favoring blood-brain barrier penetration.
  • Melting Point : Expected to be higher than iodo derivatives (e.g., 123–124°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile ) due to increased molecular weight and rigidity.
  • Stability : The trifluoromethyl group enhances resistance to oxidative degradation, as seen in fluorinated agrochemicals ().

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